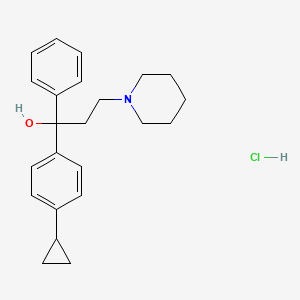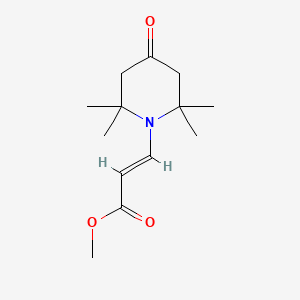
(E)-3-(2,2,6,6-Tetramethyl-4-oxo-1-piperidinyl)-2-propenoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2,2,6,6-Tetramethyl-4-oxo-1-piperidinyl)-2-propenoic acid methyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a piperidinyl group, a propenoic acid moiety, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,2,6,6-Tetramethyl-4-oxo-1-piperidinyl)-2-propenoic acid methyl ester typically involves the following steps:
Formation of the Piperidinyl Group: The piperidinyl group is synthesized through the reaction of appropriate starting materials under controlled conditions.
Introduction of the Propenoic Acid Moiety: The propenoic acid moiety is introduced via a series of reactions, including condensation and esterification.
Esterification: The final step involves the esterification of the propenoic acid with methanol to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Reactors: Depending on the scale of production, either batch or continuous reactors are used.
Catalysts and Solvents: Specific catalysts and solvents are employed to enhance the reaction rate and selectivity.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,2,6,6-Tetramethyl-4-oxo-1-piperidinyl)-2-propenoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Various halogens, acids, and bases are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with different atoms or groups replacing the original ones.
Scientific Research Applications
(E)-3-(2,2,6,6-Tetramethyl-4-oxo-1-piperidinyl)-2-propenoic acid methyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism of action of (E)-3-(2,2,6,6-Tetramethyl-4-oxo-1-piperidinyl)-2-propenoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes or Receptors: Modulate the activity of enzymes or receptors involved in various biological processes.
Alter Cellular Pathways: Influence cellular signaling pathways and metabolic processes.
Exert Biological Effects: Produce specific biological effects based on its chemical structure and interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2,2,6,6-Tetramethyl-4-oxo-1-piperidinyl)-2-propenoic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester.
(E)-3-(2,2,6,6-Tetramethyl-4-oxo-1-piperidinyl)-2-butenedioic acid methyl ester: Contains a butenedioic acid moiety instead of a propenoic acid moiety.
Uniqueness
(E)-3-(2,2,6,6-Tetramethyl-4-oxo-1-piperidinyl)-2-propenoic acid methyl ester is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
110998-13-5 |
|---|---|
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
methyl (E)-3-(2,2,6,6-tetramethyl-4-oxopiperidin-1-yl)prop-2-enoate |
InChI |
InChI=1S/C13H21NO3/c1-12(2)8-10(15)9-13(3,4)14(12)7-6-11(16)17-5/h6-7H,8-9H2,1-5H3/b7-6+ |
InChI Key |
FCNZBDVKYCWQMB-VOTSOKGWSA-N |
Isomeric SMILES |
CC1(CC(=O)CC(N1/C=C/C(=O)OC)(C)C)C |
Canonical SMILES |
CC1(CC(=O)CC(N1C=CC(=O)OC)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


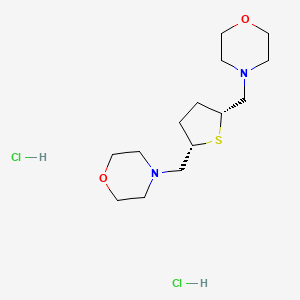
![Methyl 23-(dimethylamino)-4,8,10,12,22-pentahydroxy-24-[4-hydroxy-5-(5-hydroxy-4,6-dimethyl-4-nitrooxan-2-yl)oxy-6-methyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B12775501.png)
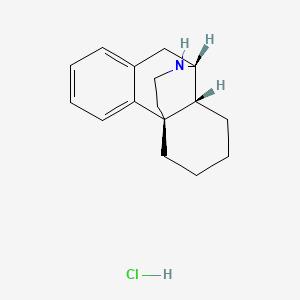
![pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12775518.png)

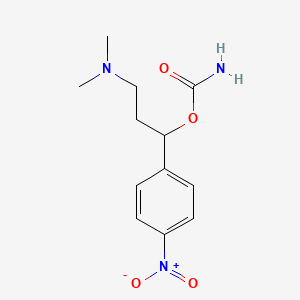
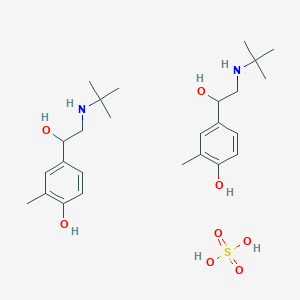
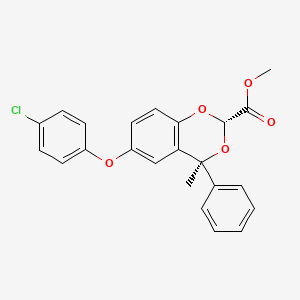
![(5S)-5-ethyl-5-hydroxy-14-methyl-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12775573.png)
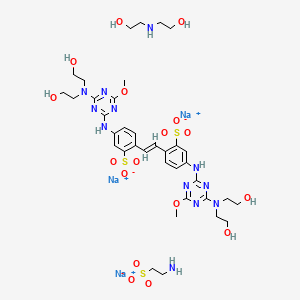
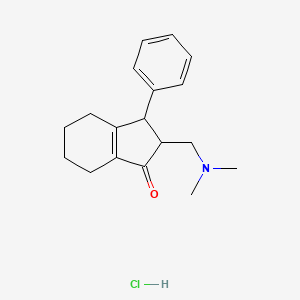
![8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid;6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid](/img/structure/B12775580.png)

